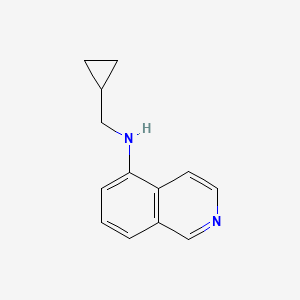

N-(cyclopropylmethyl)isoquinolin-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)isoquinolin-5-amine |

InChI |

InChI=1S/C13H14N2/c1-2-11-9-14-7-6-12(11)13(3-1)15-8-10-4-5-10/h1-3,6-7,9-10,15H,4-5,8H2 |

InChI Key |

NDUCTLVOGOHUHA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNC2=CC=CC3=C2C=CN=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Cyclopropylmethyl Isoquinolin 5 Amine

Retrosynthetic Analysis and Strategic Design for N-(cyclopropylmethyl)isoquinolin-5-amine

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a target molecule into simpler, readily available precursors. For this compound, two primary disconnection strategies are considered.

Strategy A: C-N Bond Disconnection

The most direct disconnection is at the exocyclic carbon-nitrogen bond. This approach simplifies the problem into two key components: the synthesis of the isoquinolin-5-amine core (Intermediate 1 ) and a subsequent N-alkylation step with a suitable cyclopropylmethyl electrophile. This strategy is advantageous as it allows for the late-stage introduction of the cyclopropylmethyl group, enabling the synthesis of various analogues from a common intermediate. The alkylation can be achieved via direct nucleophilic substitution with cyclopropylmethyl halide or through reductive amination with cyclopropanecarboxaldehyde.

Strategy B: Isoquinoline (B145761) Ring Annulation

A more convergent approach involves disconnecting the isoquinoline ring itself. This can be envisioned through classical methods like the Bischler-Napieralski or modern C-H activation/annulation pathways. For instance, a Bischler-Napieralski disconnection leads back to an N-acylated-β-(m-aminophenyl)ethylamine derivative (Intermediate 2 ). This strategy builds the substituted aromatic system from the ground up, potentially offering better control over regiochemistry.

These two distinct strategies form the basis for exploring the diverse synthetic pathways detailed in the following sections.

Exploration and Evaluation of Diverse Synthetic Pathways to this compound

Classical methods for isoquinoline synthesis, while established, often require harsh conditions and may have limited substrate scope. niscpr.res.in

Bischler-Napieralski Reaction: This is a powerful method for constructing 3,4-dihydroisoquinolines from β-arylethylamides. wikipedia.orgnrochemistry.com A potential route to isoquinolin-5-amine would start with a protected m-aminophenylethylamine. Acylation followed by cyclization using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) would yield the dihydroisoquinoline intermediate. organic-chemistry.org Subsequent dehydrogenation, often using a catalyst like palladium on carbon (Pd/C), affords the aromatic isoquinoline core. organic-chemistry.org A final deprotection and N-alkylation sequence would yield the target molecule. The key challenge lies in the regioselectivity of the cyclization, which is directed by the electronic nature of the substituents on the phenyl ring. nrochemistry.com

Pictet-Spengler Reaction: The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgquimicaorganica.org While highly effective for electron-rich aromatic systems, its application to less activated systems can require harsher conditions. wikipedia.org Synthesizing the 5-amino isomer via this route would necessitate starting with a suitably substituted phenylethylamine. The resulting tetrahydroisoquinoline would then require oxidation to the fully aromatic system before N-alkylation. Due to the multiple steps (cyclization, oxidation, N-alkylation), this pathway can be less efficient than more direct methods. mdpi.com

Modern synthetic chemistry offers more efficient, selective, and milder alternatives to classical methods, driven by advances in transition-metal catalysis.

Cross-Coupling Reactions: A highly effective strategy involves the synthesis of a halogenated isoquinoline, such as 5-bromoisoquinoline (B27571), followed by a palladium- or copper-catalyzed C-N cross-coupling reaction (e.g., Buchwald-Hartwig amination) with cyclopropylmethanamine. This approach benefits from the commercial availability of 5-bromoisoquinoline and the well-established nature of C-N coupling reactions, which offer high functional group tolerance and generally good yields.

C-H Activation/Annulation: Transition-metal-catalyzed C-H activation has emerged as a step- and atom-economical strategy for constructing heterocyclic scaffolds. mdpi.comresearchgate.net Rhodium(III) and Ruthenium(II) complexes are frequently used to catalyze the annulation of benzimines or oximes with alkynes to form substituted isoquinolines. niscpr.res.inacs.org This method could potentially build the 5-aminoisoquinoline (B16527) core in a single step from simpler precursors, avoiding pre-functionalization of the aromatic ring. The directing group on the nitrogen of the imine or oxime is crucial for controlling the regioselectivity of the ortho C-H activation. acs.orgnih.gov

Incorporating green chemistry principles is essential for developing sustainable synthetic processes. Key areas of application include:

Solvent Selection: Replacing hazardous chlorinated solvents with greener alternatives like ethanol, water, or biodegradable solvents like polyethylene (B3416737) glycol (PEG) can significantly reduce environmental impact. niscpr.res.inchemistryviews.org Some reactions can even be performed under solvent-free conditions. tandfonline.com

Catalysis: Using catalytic amounts of transition metals (e.g., palladium, rhodium, ruthenium, or earth-abundant metals like manganese and iron) is inherently greener than using stoichiometric reagents. researchgate.netnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core principle. C-H activation and annulation reactions are often highly atom-economical. mdpi.com

Borrowing Hydrogen/Hydrogen Autotransfer: For the N-alkylation step, a "borrowing hydrogen" strategy offers a green alternative to using alkyl halides. In this process, a catalyst (e.g., manganese pincer complex) temporarily "borrows" hydrogen from an alcohol (cyclopropylmethanol) to form an aldehyde in situ. nih.gov This aldehyde then undergoes reductive amination with the amine, and the borrowed hydrogen is returned, regenerating the catalyst and producing water as the sole byproduct. rsc.org This avoids the formation of salt waste associated with traditional alkylations.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is critical for maximizing yield and purity while minimizing reaction time and cost. For the synthesis of this compound, a key step to optimize would be the N-alkylation of isoquinolin-5-amine or a related C-N cross-coupling reaction.

A hypothetical optimization study for the direct N-alkylation of isoquinolin-5-amine with cyclopropylmethyl bromide is presented below. Parameters such as the base, solvent, and temperature would be systematically varied to identify the ideal conditions.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ | Acetonitrile (B52724) | 80 | 45 |

| 2 | Cs₂CO₃ | Acetonitrile | 80 | 68 |

| 3 | NaH | THF | 65 | 75 |

| 4 | NaH | DMF | 65 | 82 |

| 5 | t-BuOK | Toluene | 100 | 78 |

Select a row to see details.Detailed Findings from Optimization:

Base: Stronger, non-nucleophilic bases like Sodium Hydride (NaH) (Entry 3, 4) provide significantly higher yields than weaker carbonate bases (Entry 1, 2) by ensuring complete deprotonation of the amine.

Solvent: Polar aprotic solvents like Dimethylformamide (DMF) (Entry 4) can accelerate Sₙ2 reactions, leading to improved yields compared to less polar solvents like Tetrahydrofuran (THF) (Entry 3).

Temperature: Sufficient thermal energy is required to overcome the activation barrier, but excessively high temperatures can lead to side reactions and degradation.

Similarly, for a Buchwald-Hartwig coupling, optimization would involve screening various palladium catalysts, phosphine (B1218219) ligands, bases, and solvents to achieve the highest possible yield.

Isolation and Purification Methodologies for Research-Grade this compound

Obtaining research-grade material requires robust isolation and purification protocols.

Work-up Procedure: After the reaction is complete, a typical work-up involves quenching the reaction mixture, followed by extraction. Due to the basic nature of the target compound, an acid-base extraction can be highly effective. The crude product is dissolved in an organic solvent (e.g., ethyl acetate) and washed with an aqueous acid solution (e.g., 1M HCl). The amine partitions into the aqueous layer as its hydrochloride salt, leaving non-basic organic impurities behind. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which is then re-extracted into an organic solvent. The organic layer is dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) and concentrated under reduced pressure. acs.org

Chromatography: The primary method for purifying research-grade this compound is flash column chromatography.

Stationary Phase: Silica (B1680970) gel is the most common stationary phase.

Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol (B129727) is typically employed. To prevent peak tailing caused by the basicity of the amine, a small amount of a basic modifier, such as triethylamine (B128534) (~1%), is often added to the eluent.

Crystallization/Salt Formation: If the final compound is a solid, recrystallization from a suitable solvent system can provide highly pure material. Alternatively, the purified free base can be converted to a stable, crystalline salt (e.g., hydrochloride or tartrate) by treatment with the corresponding acid. This not only aids in purification but also improves the handling and stability of the compound.

Molecular Characterization and Conformational Analysis of N Cyclopropylmethyl Isoquinolin 5 Amine for Mechanistic Insight

Advanced Spectroscopic Analysis for Detailed Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical identity and elucidating the intricate structural details of N-(cyclopropylmethyl)isoquinolin-5-amine. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy provides complementary information to build a complete molecular profile.

Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for establishing the connectivity within the this compound molecule. While one-dimensional spectra provide initial information, 2D techniques are essential for a complete structural determination.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the isoquinoline (B145761) ring, typically in the range of 7.0-9.0 ppm. The protons of the cyclopropylmethyl group would appear in the aliphatic region, with the methylene (B1212753) (-CH₂-) protons adjacent to the nitrogen atom shifted downfield (approximately 3.0-3.5 ppm) due to its electron-withdrawing effect. The methine (-CH-) and methylene protons of the cyclopropyl (B3062369) ring are expected at higher fields, typically between 0.2 and 1.2 ppm. The N-H proton would likely appear as a broad signal.

The ¹³C NMR spectrum would complement this by showing signals for the nine carbons of the isoquinoline core in the aromatic region (110-150 ppm) and the four carbons of the cyclopropylmethyl group in the aliphatic region (10-60 ppm). oregonstate.edu

To resolve ambiguities and confirm assignments, several 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which would help identify adjacent protons within the isoquinoline ring's spin systems and trace the connectivity from the methylene protons to the methine proton of the cyclopropylmethyl group. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already assigned proton spectrum. sdsu.eduyoutube.com

Solid-state NMR could provide further insights into the molecular structure and packing in the solid phase, revealing information about intermolecular interactions and conformational polymorphisms that are not observable in solution.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| Isoquinoline Aromatic CH | 7.0 - 9.0 | 110 - 145 | COSY to adjacent aromatic protons; HSQC to attached carbons; HMBC to carbons 2-3 bonds away. |

| Isoquinoline Quaternary C | - | 125 - 150 | HMBC from nearby aromatic protons. |

| N-H | Variable (broad) | - | HMBC to C5 and N-CH₂. |

| N-CH₂ | ~3.2 | ~55 | COSY to cyclopropyl-CH; HSQC to attached carbon; HMBC to C5 and cyclopropyl carbons. |

| Cyclopropyl CH | ~1.0 | ~12 | COSY to N-CH₂ and cyclopropyl-CH₂; HSQC to attached carbon. |

| Cyclopropyl CH₂ | 0.3 - 0.7 | ~5 | COSY to cyclopropyl-CH; HSQC to attached carbons. |

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₃H₁₄N₂), the calculated exact mass is 198.1157 Da. HRMS can measure this mass with high accuracy (typically within 5 ppm), confirming the molecular formula and ruling out other possibilities.

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" that helps to confirm the molecular structure. Electron impact (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal characteristic bond cleavages. Key fragmentation pathways for this molecule are predicted to include:

Alpha-cleavage: The bond between the carbon and nitrogen of the amine is a common site for cleavage. The most prominent fragmentation is expected to be the cleavage of the C-C bond adjacent to the nitrogen (α-cleavage), leading to the loss of the largest alkyl substituent as a radical. In this case, cleavage between the methylene carbon and the cyclopropyl group would result in a stable, resonance-delocalized ion. whitman.edulibretexts.org

Loss of the Cyclopropylmethyl Group: Cleavage of the N-C bond connecting the side chain to the isoquinoline ring would generate a fragment corresponding to the isoquinolin-5-amine cation.

Fragmentation of the Isoquinoline Ring: The aromatic ring system can undergo characteristic cleavages, such as the loss of HCN, which is typical for nitrogen-containing aromatic heterocycles. whitman.edu

| Predicted Fragment Ion (m/z) | Formula | Proposed Fragmentation Pathway |

|---|---|---|

| 198.1157 | [C₁₃H₁₄N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 157.0760 | [C₁₀H₉N₂]⁺ | Loss of cyclopropyl radical (•C₃H₅) via α-cleavage |

| 143.0600 | [C₉H₇N₂]⁺ | Loss of cyclopropylmethyl radical (•C₄H₇) |

| 128.0524 | [C₉H₆N]⁺ | Loss of amine and side chain |

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic absorption for the N-H stretching vibration of the secondary amine in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropylmethyl group will be just below 3000 cm⁻¹. The C-H stretches of the cyclopropyl ring itself may appear at a slightly higher frequency than typical alkane C-H stretches, around 3050-3100 cm⁻¹. The region from 1400-1650 cm⁻¹ will contain multiple bands corresponding to the C=C and C=N stretching vibrations of the isoquinoline ring. A C-N stretching band should be observable in the 1200-1350 cm⁻¹ range. vscht.cznih.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would be highly effective for observing the C=C stretching modes of the aromatic isoquinoline system. rsc.org The symmetric breathing modes of the rings are often prominent in the Raman spectrum, providing a distinct fingerprint for the molecule. The homo-nuclear C-C bonds of the cyclopropyl ring would also be expected to give rise to characteristic Raman signals. ksu.edu.sa

| Vibrational Mode | Predicted IR Frequency Range (cm⁻¹) | Predicted Raman Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (Secondary Amine) | 3300 - 3500 | 3300 - 3500 | Medium (IR), Weak (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium (IR), Strong (Raman) |

| Cyclopropyl C-H Stretch | ~3080 | ~3080 | Medium (IR), Medium (Raman) |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 | Strong (IR), Strong (Raman) |

| Aromatic C=C / C=N Stretch | 1400 - 1650 | 1400 - 1650 | Strong (IR), Strong (Raman) |

| N-H Bend | 1500 - 1600 | - | Medium-Variable (IR) |

| Aromatic C-N Stretch | 1250 - 1350 | 1250 - 1350 | Strong (IR), Medium (Raman) |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals

While no public crystal structure data is currently available for this compound, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. semanticscholar.org Obtaining a single crystal suitable for diffraction analysis would provide unambiguous data on bond lengths, bond angles, and torsional angles. mdpi.com

A crystallographic study would definitively establish the planarity of the isoquinoline ring system and the specific geometry of the cyclopropylmethyl substituent. Of particular interest would be the conformation adopted by the molecule in the crystal lattice, specifically the torsion angles around the C5-N, N-CH₂, and CH₂-cyclopropyl bonds.

Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions. It is plausible that the molecules would form hydrogen-bonded networks, with the secondary amine's N-H group acting as a hydrogen bond donor and the nitrogen atom of the isoquinoline ring (N2) of a neighboring molecule acting as an acceptor. mdpi.com Additionally, π-π stacking interactions between the planar isoquinoline rings could play a significant role in stabilizing the crystal structure, a common feature in aromatic compounds. nuph.edu.uamdpi.com The formation of co-crystals with other molecules could modulate these packing arrangements and potentially influence the compound's physical properties.

Conformational Landscape and Dynamics of this compound

The this compound molecule possesses several rotatable bonds, giving it significant conformational flexibility. Understanding its preferred shapes, or conformations, is key to comprehending its behavior.

In the absence of experimental crystallographic data, computational chemistry provides a powerful avenue for exploring the conformational landscape of this compound. A systematic conformational search can be performed by rotating the key single bonds in the molecule. nih.gov

C4-C5-N-CH₂: Rotation around the C5-N bond, which determines the orientation of the substituent relative to the aromatic ring.

C5-N-CH₂-CH: Rotation around the N-CH₂ bond.

N-CH₂-CH-C(cyclopropyl): Rotation around the CH₂-CH bond, which positions the cyclopropyl ring.

Computational methods, such as Density Functional Theory (DFT), would be used to perform a potential energy surface scan by systematically varying these dihedral angles. researchgate.net Each resulting conformation would then undergo full geometry optimization to find the nearest local energy minimum. This process generates an ensemble of possible stable conformations.

By comparing the calculated energies of these optimized structures, the global minimum energy conformer—the most stable and thus most probable conformation in the gas phase—can be identified. This analysis would reveal the preferred spatial arrangement between the bulky cyclopropylmethyl group and the planar isoquinoline ring, which is likely governed by a balance of steric hindrance and potential weak intramolecular interactions.

| Dihedral Angle | Atoms Defining the Angle | Significance |

|---|---|---|

| τ₁ | C4 - C5 - N - CH₂ | Defines the tilt of the amine substituent relative to the isoquinoline plane. |

| τ₂ | C5 - N - CH₂ - CH(cyclopropyl) | Determines the primary orientation of the cyclopropylmethyl group. |

| τ₃ | N - CH₂ - CH - C(cyclopropyl) | Positions the cyclopropyl ring relative to the rest of the substituent. |

Experimental Techniques for Conformational Analysis (e.g., Circular Dichroism Spectroscopy)

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the experimental data available for the conformational analysis of this compound. To date, there are no published research articles detailing the use of experimental techniques, such as Circular Dichroism (CD) spectroscopy, to specifically investigate the three-dimensional structure and conformational isomers of this compound.

While the parent molecule, 5-aminoisoquinoline (B16527), has been studied and is known to possess a highly planar isoquinoline core, the conformational dynamics introduced by the flexible N-(cyclopropylmethyl) substituent have not been experimentally characterized. researchgate.net Techniques like CD spectroscopy, which are powerful for studying chiral molecules and their conformations in solution, would be applicable only if this compound were chiral or placed in a chiral environment. The molecule itself is not inherently chiral.

Other standard experimental methods for conformational analysis, such as Nuclear Magnetic Resonance (NMR) spectroscopy (specifically using Nuclear Overhauser Effect) and X-ray crystallography, have also not been reported in the literature for this specific compound. While computational studies can predict potential conformers, such as the s-cis and s-trans arrangement of the cyclopropylmethyl group relative to the isoquinoline ring, these theoretical models lack experimental validation. uwlax.edu

The absence of empirical data means that no experimental research findings or data tables on the conformational analysis of this compound can be provided at this time. Further research is required to elucidate the conformational preferences of this molecule, which would be crucial for a complete understanding of its structure-activity relationship and mechanistic behavior.

Based on a comprehensive search of publicly available scientific literature, there is no specific research data available for the compound This compound that pertains to its in vitro pharmacological profiling, biological mechanisms, or molecular targets.

Therefore, it is not possible to provide the detailed article as requested in the outline. Searches for receptor binding studies, enzyme inhibition assays, ion channel modulation, reporter gene assays, protein-protein interaction analysis, and molecular target identification for this specific molecule did not yield any published results.

The available research often focuses on more complex molecules that may contain the isoquinoline or cyclopropylmethyl moieties as part of a larger structure, but this information is not directly applicable to the distinct chemical entity specified in the request. Without primary research data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Investigation of Biological Mechanisms and Molecular Targets of N Cyclopropylmethyl Isoquinolin 5 Amine Excluding Human Clinical Data

Elucidation of Intracellular Signaling Pathways Modulated by N-(cyclopropylmethyl)isoquinolin-5-amine

No data is available concerning the effects of this compound on intracellular signaling pathways.

There are no published Western Blot analyses detailing the impact of this compound on protein phosphorylation.

No studies employing RNA-sequencing or RT-qPCR to analyze changes in gene expression following treatment with this compound have been reported.

There is no available data from metabolomic or lipidomic profiling to characterize the cellular response to this specific compound.

Structure Activity Relationship Sar Studies and Structure Property Relationship Spr of N Cyclopropylmethyl Isoquinolin 5 Amine Analogues

Design Principles for N-(cyclopropylmethyl)isoquinolin-5-amine Analogues

The design of analogues of this compound is a systematic process aimed at optimizing the compound's therapeutic potential. This involves leveraging established medicinal chemistry strategies to explore the chemical space around the core structure.

Bioisosteric replacement is a fundamental strategy in drug design used to enhance potency, selectivity, and pharmacokinetic properties. nih.govdrughunter.com This involves substituting functional groups with others that possess similar steric and electronic characteristics. cambridgemedchemconsulting.com For this compound, several positions are amenable to such modifications.

Isoquinoline (B145761) Core: The nitrogen atom in the isoquinoline ring is a key feature, influencing the molecule's basicity and hydrogen bonding capacity. namiki-s.co.jp Replacing the entire isoquinoline scaffold with other bicyclic heterocycles like quinoline (B57606), quinazoline (B50416), or indole (B1671886) can be considered a form of bioisosteric replacement to explore different electronic distributions and interaction modes. researchgate.net

Cyclopropylmethyl Group: This group contributes to the hydrophobic interactions with a target protein. Replacing it with other alkyl or cycloalkyl groups can modulate lipophilicity and steric bulk, which in turn can affect binding affinity.

Amino Linker: The secondary amine is a potential hydrogen bond donor. Its modification, for instance, by acylation or replacement with an ether or amide linkage, can alter the compound's hydrogen bonding capabilities and metabolic stability.

A study on 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan analogues, which share the cyclopropylmethyl and isoquinoline moieties, demonstrated that substitutions on the isoquinoline ring significantly impact opioid receptor selectivity. nih.govnih.govnih.gov Specifically, the electronic properties of substituents at the 1'- or 4'-position of the isoquinoline ring were found to be critical for modulating mu opioid receptor (MOR) selectivity and efficacy. nih.gov

Scaffold hopping is employed to discover new chemical classes with similar biological activity by replacing the central core of a molecule while retaining key pharmacophoric features. chemrxiv.org For this compound, this could involve replacing the isoquinoline core with other bicyclic systems. nih.gov A study on S. aureus NorA efflux pump inhibitors successfully used a scaffold hopping approach to replace a quinoline core with quinazoline and other scaffolds, which led to improved activity and reduced toxicity. nih.gov This highlights the potential of identifying novel, patentable scaffolds that maintain the desired biological activity.

Fragment-based drug discovery (FBDD) is a method for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. wikipedia.orgnih.gov These fragments are then grown or combined to create a more potent lead. The this compound scaffold can be deconstructed into key fragments for an FBDD approach:

The isoquinoline core

The cyclopropylmethyl group

The secondary amine

A fragment-based NMR screening successfully identified a 6-substituted isoquinolin-1-amine derivative as a ROCK-I inhibitor. nih.gov This demonstrates the utility of using the isoquinoline core as a starting point for fragment-based design. researchoutreach.orgresearchgate.net

Synthetic Strategies for this compound Derivatives and Libraries

The synthesis of this compound and its derivatives can be achieved through various established synthetic routes for isoquinolines. nih.govorganic-chemistry.org A common strategy involves the synthesis of the core isoquinoline ring followed by functionalization. For instance, 5-aminoisoquinoline (B16527) can be synthesized from isoquinoline via nitration and subsequent reduction. thieme-connect.de The final N-alkylation with cyclopropylmethyl bromide would yield the target compound. To generate a library of analogues, different alkylating agents can be used in the final step. mdpi.com Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, provide efficient ways to create a diverse range of substituted isoquinolines. tcu.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling for the this compound Series

QSAR is a computational technique that correlates the structural properties of compounds with their biological activities. nih.govtiu.edu.iq Developing a QSAR model for the this compound series can help in predicting the activity of new analogues and guiding further synthesis. nih.gov

The foundation of a robust QSAR model lies in the appropriate selection and calculation of molecular descriptors that capture the physicochemical properties of the molecules. researchgate.net For a series of this compound analogues, these descriptors would typically include:

Electronic Descriptors: These describe the electronic nature of the molecule and include parameters like atomic partial charges, dipole moment, and orbital energies (HOMO/LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a key descriptor.

Topological Descriptors: These are numerical indices that describe the connectivity and branching of the molecule.

QSAR studies on various nitrogen heterocycles have successfully employed a range of descriptors to build predictive models. researchgate.nettandfonline.com For instance, in a QSAR study of pyrimido-isoquinolin-quinone derivatives, 3D-QSAR methodologies like CoMFA and CoMSIA were used, which consider steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov The statistical quality of the developed models is assessed using parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). japsonline.comresearchgate.net

The following table provides an example of the types of descriptors that would be calculated for a QSAR study of this compound analogues.

| Descriptor Class | Example Descriptors | Relevance |

| Electronic | Partial Charge on N5-amine, Dipole Moment | Influences electrostatic and hydrogen bonding interactions. |

| Steric | Molecular Weight, Molar Volume | Relates to the fit of the molecule in the binding pocket. |

| Hydrophobic | ClogP | Affects hydrophobic interactions and membrane permeability. |

| Topological | Wiener Index, Balaban Index | Encodes information about molecular shape and branching. |

Statistical Modeling and Validation of QSAR Predictions

Quantitative Structure-Activity Relationship (QSAR) studies are essential computational methods used to correlate the chemical structure of compounds with their biological activity. This process involves creating statistical models that can predict the activity of new, unsynthesized analogues.

A thorough search for QSAR studies specifically centered on this compound and its direct analogues did not yield any specific results. There are no published statistical models, validation methods, or predictive correlations for this compound. While QSAR studies have been performed on other classes of isoquinoline-containing compounds, this information is not directly applicable to this compound without significant and unfounded extrapolation.

Structure-Based Drug Design (SBDD) Guided Optimization of this compound

Structure-Based Drug Design (SBDD) is a rational design methodology that relies on the three-dimensional structure of a biological target. This approach is used to optimize lead compounds by improving their binding affinity and selectivity. No published research could be found that details the use of SBDD for the optimization of this compound as a lead compound.

Co-crystallography and Ligand-Target Complex Analysis

Co-crystallography involves crystallizing a ligand within the active site of its biological target (e.g., an enzyme or receptor). This technique provides a high-resolution, three-dimensional snapshot of the molecular interactions that govern binding. The resulting data is invaluable for understanding the mechanism of action and for guiding further drug design efforts.

There are no publicly available co-crystal structures of this compound bound to any biological target. Consequently, an analysis of its ligand-target complex, including specific hydrogen bonds, hydrophobic interactions, or other binding forces, cannot be performed.

Molecular Docking and Scoring Function Evaluation for Binding Mode Prediction

In the absence of co-crystal structures, molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target. Scoring functions are then used to estimate the strength of the binding interaction.

No studies were found that report on the molecular docking of this compound into any specific protein target. As a result, there are no predictive binding modes, interaction analyses, or evaluations of scoring functions available for this compound.

Impact of Substituent Effects on Biological Activity, Selectivity, and Potency

No systematic studies on the impact of substituent effects on the isoquinoline ring or the cyclopropylmethyl group of this compound have been published. Therefore, it is not possible to provide data on how different functional groups at various positions would modulate its biological profile. Research on other complex molecules that happen to contain both isoquinoline and cyclopropylmethyl groups does exist, but the findings are specific to those complex scaffolds and cannot be attributed to this compound itself. nih.gov

Computational Chemistry and in Silico Modeling of N Cyclopropylmethyl Isoquinolin 5 Amine

Molecular Dynamics (MD) Simulations for Conformational Stability and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For N-(cyclopropylmethyl)isoquinolin-5-amine, MD simulations can provide critical information regarding its conformational flexibility and how it might interact with a biological target.

In a typical MD simulation, the molecule is placed in a simulated physiological environment, often a box of water molecules with appropriate ions to mimic bodily fluids. The forces between the atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their movements over a period of nanoseconds or even microseconds.

The resulting trajectory provides a detailed view of the molecule's dynamic behavior. Key insights that can be gained for this compound include:

Conformational Stability: Analysis of the simulation can reveal the most stable, low-energy conformations of the molecule. This is crucial as the three-dimensional shape of a molecule dictates its ability to bind to a specific biological target. The cyclopropylmethyl group, in particular, can adopt various orientations relative to the isoquinoline (B145761) core, and MD simulations can quantify the energetic favorability of each.

Ligand-Target Interactions: If a potential biological target is known, MD simulations can be used to model the binding of this compound to the active site. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding affinity and selectivity. For instance, the amine group and the nitrogen atom in the isoquinoline ring are potential hydrogen bond donors and acceptors, respectively.

Interactive Data Table: Illustrative Conformational Analysis of this compound from a Hypothetical MD Simulation

| Dihedral Angle (degrees) | Potential Energy (kcal/mol) | Occupancy (%) |

| -175 | -5.2 | 45 |

| 60 | -4.8 | 30 |

| -60 | -4.7 | 25 |

This table illustrates hypothetical data where different rotational states (conformers) of the cyclopropylmethyl group relative to the isoquinoline ring are shown with their corresponding potential energies and how frequently they are observed during a simulation.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic properties of a molecule. frontiersin.org Methods like Density Functional Theory (DFT) are commonly employed to study molecules of the size of this compound.

For this compound, quantum chemical calculations can predict:

Electronic Structure: These calculations can determine the distribution of electrons within the molecule, highlighting areas of high and low electron density. This is visualized through molecular orbital plots (e.g., HOMO and LUMO) and electrostatic potential maps, which can indicate sites prone to electrophilic or nucleophilic attack.

Reactivity: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide an indication of the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Spectroscopic Predictions: Quantum chemical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.net These predictions can be invaluable in confirming the structure of a synthesized compound by comparing the calculated spectra to experimental data.

Interactive Data Table: Hypothetical Predicted Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| 1H (amine) | 5.8 |

| 13C (C5 of isoquinoline) | 145.2 |

| 15N (amine) | -320.1 |

This table presents hypothetical NMR chemical shifts for key atoms in this compound as might be predicted by quantum chemical calculations.

Prediction of Pharmacokinetic Properties Using In Silico Models (Excluding Clinical Human Data)

In silico models are instrumental in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.gov These predictions help in prioritizing candidates with favorable pharmacokinetic profiles.

Several computational models can predict how this compound might be absorbed and distributed in the body. These models often rely on physicochemical properties derived from the molecule's structure.

Absorption: Parameters such as lipophilicity (logP), aqueous solubility (logS), and polar surface area (PSA) are calculated to predict oral bioavailability. Models can also predict permeability across biological membranes, such as the intestinal wall and the blood-brain barrier. researchgate.net

Distribution: The volume of distribution (VD) and plasma protein binding (PPB) can be estimated using Quantitative Structure-Property Relationship (QSPR) models. These models correlate structural features with experimentally determined distribution data for a large set of compounds.

Interactive Data Table: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Implication |

| Molecular Weight | 210.28 g/mol | Favorable for oral absorption |

| logP | 2.9 | Good balance of solubility and permeability |

| Polar Surface Area | 38.9 Ų | Likely good membrane permeability |

| Blood-Brain Barrier Permeability | High | Potential for CNS activity |

This table provides illustrative predicted ADME properties for this compound based on its chemical structure.

Computational tools can predict the likely metabolic fate of this compound. news-medical.net These tools use databases of known metabolic reactions and models of key metabolic enzymes, such as the cytochrome P450 family.

By analyzing the structure of this compound, these programs can identify potential sites of metabolism. For this compound, likely metabolic transformations could include:

Oxidation: Hydroxylation of the isoquinoline ring or the cyclopropyl (B3062369) group.

N-dealkylation: Cleavage of the cyclopropylmethyl group from the amine.

Conjugation: Glucuronidation or sulfation of the amine or any introduced hydroxyl groups.

Predicting metabolites is crucial as they may have their own pharmacological or toxicological profiles.

While direct prediction of excretion pathways is complex, in silico models can provide clues. The physicochemical properties of the parent compound and its predicted metabolites can suggest the primary route of elimination. For example, highly water-soluble metabolites are more likely to be excreted via the kidneys, while more lipophilic compounds may be eliminated through the bile.

Virtual Screening and Ligand-Based Design Approaches for this compound Derivatives

This compound can serve as a scaffold for the design of new molecules with potentially improved properties.

Virtual Screening: If a biological target is identified, large libraries of virtual compounds can be screened against its structure to identify those with a high predicted binding affinity. This can be done through molecular docking simulations.

Ligand-Based Design: In the absence of a known target structure, ligand-based methods can be used. nih.gov A pharmacophore model can be developed based on the key chemical features of this compound that are thought to be important for its activity. This model can then be used to search for other molecules that share these features. Additionally, Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate structural modifications with changes in biological activity, guiding the design of more potent and selective derivatives. mdpi.com

Through these computational approaches, a comprehensive profile of this compound can be generated, guiding further experimental investigation and the development of novel therapeutic agents.

Derivatization and Chemical Modification Strategies for N Cyclopropylmethyl Isoquinolin 5 Amine

Synthesis of N-(cyclopropylmethyl)isoquinolin-5-amine Prodrugs and Pro-Tides for Enhanced Delivery

Prodrug strategies are a cornerstone of drug development, employed to overcome pharmacokinetic challenges such as poor solubility, limited permeability, or metabolic instability. For this compound, the primary amine group is an ideal handle for prodrug design.

One common approach is the formation of an N-acyl derivative . This involves reacting the primary amine with a carboxylic acid derivative (like an acid chloride or anhydride) to form a stable amide bond. The nature of the acyl group can be tailored to modulate lipophilicity and the rate of cleavage by endogenous amidases, releasing the active parent compound.

Another sophisticated strategy is the development of "pro-tides," specifically phosphoramidate (B1195095) prodrugs. This modification involves the reaction of the primary amine with a functionalized phosphate (B84403) group, masking the amine's charge and increasing its ability to cross cellular membranes. Once inside the cell, enzymatic cleavage by phosphoramidases or other esterases releases the parent amine. This approach is particularly effective for enhancing the intracellular concentration of bioactive compounds.

| Prodrug Type | Modification Moiety | Potential Activating Enzyme | Anticipated Advantage |

|---|---|---|---|

| N-Acetyl Prodrug | Acetyl group | Amidases, Acylases | Modulated lipophilicity, controlled release |

| N-Amino Acid Conjugate | Valine, Alanine, etc. | Peptidases | Potential for active transport, altered solubility |

| Phosphoramidate Pro-Tide | Phenyl, benzyloxy, L-alaninyl methyl ester phosphoramidate | Phosphoramidases, Esterases (e.g., Carboxylesterases) | Enhanced cell permeability and intracellular delivery |

Development of Fluorescent and Radioligand Probes Based on this compound for Imaging and Assay Development

To study the interaction of this compound with its biological targets, it is essential to develop probes for visualization and quantification. The primary amine allows for straightforward conjugation to various reporter molecules.

Fluorescent probes can be synthesized by reacting the amine with the activated form of a fluorophore, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate derivative. nih.gov The quinoline (B57606) core itself possesses intrinsic fluorescence, and modification can be designed to modulate these properties, potentially creating probes that change their fluorescent signal upon target binding. nih.govacs.orgacs.orgnih.govresearchgate.net The choice of fluorophore (e.g., fluorescein, rhodamine, or cyanine (B1664457) dyes) depends on the specific requirements of the assay, such as the desired wavelength and quantum yield.

Radioligand probes are indispensable for quantitative pharmacological assays, such as receptor binding studies and positron emission tomography (PET) imaging. This compound can be radiolabeled in several ways. For in vitro assays, tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]) can be incorporated into the molecule, often through catalytic exchange on an aromatic precursor or by using a labeled building block in the final steps of synthesis. For in vivo imaging, a positron-emitting isotope like fluorine-18 (B77423) ([¹⁸F]) could be introduced, typically by attaching a prosthetic group (e.g., [¹⁸F]fluoroethyl) to the primary amine. researchgate.net

| Probe Type | Label/Fluorophore | Labeling/Conjugation Strategy | Primary Application |

|---|---|---|---|

| Fluorescent Probe | Fluorescein isothiocyanate (FITC) | Reaction of amine with isothiocyanate | Fluorescence microscopy, Flow cytometry |

| Fluorescent Probe | Rhodamine B NHS ester | Acylation of amine with NHS ester | High-resolution imaging, FRET assays |

| Radioligand (In Vitro) | Tritium (³H) | Catalytic tritiation of an unsaturated precursor | Receptor binding assays, Autoradiography |

| Radioligand (PET) | Fluorine-18 (¹⁸F) | Reductive amination with [¹⁸F]fluorobenzaldehyde | In vivo imaging of target distribution |

Conjugation Strategies for Targeted Delivery (e.g., Antibody-Drug Conjugates, Nanoparticle Functionalization)

Targeted delivery aims to concentrate a therapeutic agent at a specific site, such as a tumor or inflamed tissue, thereby increasing efficacy and reducing off-target toxicity. The primary amine of this compound is a key functional group for such conjugation strategies. creative-biolabs.com

Antibody-Drug Conjugates (ADCs) represent a powerful approach where a potent small molecule is linked to a monoclonal antibody that targets a specific cell-surface antigen. To create an ADC, this compound (the "payload") would first be derivatized with a bifunctional linker. For instance, the amine could react with an NHS-ester-maleimide linker. The resulting maleimide-functionalized payload can then be covalently attached to thiol groups on the antibody, which are typically generated by the gentle reduction of disulfide bonds.

Nanoparticle functionalization offers another versatile method for targeted delivery. The compound can be covalently attached to the surface of various nanoparticles (e.g., silica (B1680970), gold, or polymeric nanoparticles). acs.orgrsc.orgnih.govgoogle.commdpi.com For example, nanoparticles possessing surface carboxyl groups can be activated with carbodiimide (B86325) chemistry (e.g., EDC/NHS) and then reacted with the amine of this compound to form a stable amide linkage. These functionalized nanoparticles can then be further modified with targeting ligands to direct them to specific cells or tissues.

| Delivery System | Conjugation Chemistry | Key Components | Mechanism of Action |

|---|---|---|---|

| Antibody-Drug Conjugate (ADC) | Thiol-maleimide coupling | Targeting antibody, cleavable/non-cleavable linker, payload | Antibody-mediated delivery to target cells, internalization, and payload release |

| Polymeric Nanoparticle | Carbodiimide-mediated amidation (EDC/NHS) | Biocompatible polymer (e.g., PLGA), payload, optional targeting ligand | Passive (EPR effect) or active targeting, controlled release of payload from the nanoparticle matrix |

| Silica Nanoparticle | Reaction with surface-activated groups (e.g., epoxy, carboxyl) | Mesoporous silica core, payload, surface targeting moieties | High payload capacity, potential for triggered release (e.g., pH, light) |

Modification for Bioconjugation and Immobilization for Biosensing and Affinity Capture Applications

Immobilizing this compound onto a solid support is crucial for developing tools like biosensors and affinity chromatography media. These tools are used to detect binding partners or to purify target proteins from complex biological mixtures.

The primary amine provides a direct point of attachment to various pre-activated surfaces or chromatography resins. thermofisher.combioclone.netresearchgate.netgbiosciences.comnih.gov Common supports include agarose (B213101) beads, magnetic beads, and sensor chips that are functionalized with amine-reactive groups such as NHS esters, epoxides, or aldehydes (for reductive amination).

To ensure that the immobilized ligand is accessible to its binding partners and to avoid steric hindrance from the support surface, a spacer arm is often introduced. This can be achieved by first reacting this compound with a bifunctional linker, such as a polyethylene (B3416737) glycol (PEG) chain containing an NHS ester at one end and a carboxyl group at the other. The amine reacts with the NHS ester, and the terminal carboxyl group of the resulting conjugate can then be coupled to an amine-functionalized support using carbodiimide chemistry. This process creates a stable, flexible linkage that presents the ligand effectively for interaction.

| Application | Solid Support | Immobilization Chemistry | Purpose |

|---|---|---|---|

| Affinity Chromatography | NHS-Activated Agarose Beads | Direct coupling of the primary amine to form an amide bond | Purification of target proteins from a lysate |

| Surface Plasmon Resonance (SPR) | Carboxymethyl Dextran Sensor Chip | Amine coupling via EDC/NHS activation of the chip surface | Real-time analysis of binding kinetics and affinity |

| Affinity Capture / Pulldown Assay | Epoxy-Activated Magnetic Beads | Direct coupling of the primary amine to the epoxide group | Isolation of binding partners for identification (e.g., by mass spectrometry) |

Advanced Analytical Methodologies for N Cyclopropylmethyl Isoquinolin 5 Amine in Research

High-Performance Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC-UV, LC-MS/MS)

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and tandem mass spectrometry (LC-MS/MS) are indispensable tools for the purity assessment and quantification of N-(cyclopropylmethyl)isoquinolin-5-amine.

HPLC-UV is a robust method for determining the purity of the compound. A typical method would involve a reversed-phase C18 column with a gradient elution system. The mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). UV detection would be set at the maximum absorbance wavelength of the isoquinoline (B145761) ring system. This technique allows for the separation of the main compound from potential impurities arising from synthesis or degradation.

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for quantification, especially at low concentrations. In this technique, the compound is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound is selected and fragmented to produce specific product ions. The transition from the precursor to the product ion is monitored using Multiple Reaction Monitoring (MRM), which provides high specificity and reduces background noise. This method can be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.netijper.orgmdpi.combohrium.com

A hypothetical set of parameters for an LC-MS/MS method for the quantification of this compound is presented below:

| Parameter | Value |

| LC System | |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS/MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | Two specific fragment ions |

| Collision Energy | Optimized for fragmentation |

This table showcases typical starting conditions for developing a robust LC-MS/MS method for the analysis of this compound.

Electrophoretic Methods for Interaction Studies (e.g., Capillary Electrophoresis, Gel Shift Assays)

Electrophoretic techniques are powerful for investigating the interactions of this compound with potential biological targets.

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be employed to study binding interactions. mdpi.comnih.govnih.gov In a typical CE-based binding assay, the migration time of a target molecule (e.g., a protein or a nucleic acid) is measured in the absence and presence of increasing concentrations of this compound. A change in the migration time of the target molecule upon addition of the compound indicates an interaction. This shift is due to the change in the charge-to-size ratio of the complex compared to the free target molecule. Anionic cyclodextrins can also be used as chiral selectors in CE to separate enantiomers of chiral isoquinoline derivatives. mdpi.com

Gel Shift Assays , also known as Electrophoretic Mobility Shift Assays (EMSA), are commonly used to study the binding of small molecules to proteins or nucleic acids. While traditionally used for larger molecules, the principle can be adapted for small molecule interactions. In this technique, a target macromolecule is incubated with this compound and then subjected to non-denaturing polyacrylamide gel electrophoresis. If the compound binds to the macromolecule, the resulting complex will migrate more slowly through the gel matrix compared to the unbound macromolecule, causing a "shift" in the band's position. This method provides qualitative evidence of binding and can be used to estimate binding affinity.

Advanced Spectroscopic Techniques for In Situ Monitoring of Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Advanced spectroscopic methods allow for the real-time, label-free monitoring of molecular interactions, providing detailed thermodynamic and kinetic information.

Surface Plasmon Resonance (SPR) is a sensitive optical technique for studying the kinetics of binding events. beilstein-journals.orgnih.govnih.gov In an SPR experiment, a target molecule (ligand) is immobilized on a sensor chip surface. A solution containing this compound (analyte) is then flowed over the surface. Binding between the analyte and the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal. From the resulting sensorgram, one can determine the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ), which is a measure of binding affinity. nih.govresearchgate.net

Isothermal Titration Calorimetry (ITC) directly measures the heat change associated with a binding event. harvard.edu In an ITC experiment, a solution of this compound is titrated into a sample cell containing a solution of the target macromolecule. The heat released or absorbed upon binding is measured. The resulting data can be used to determine the binding affinity (Kₐ), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. harvard.edu This provides a complete thermodynamic profile of the interaction.

A hypothetical comparison of the data obtainable from SPR and ITC for the interaction of this compound with a target protein is shown below:

| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |

| Primary Measurement | Change in refractive index | Heat change |

| Key Outputs | kₐ (on-rate), kₔ (off-rate), Kₔ (affinity) | Kₐ (affinity), n (stoichiometry), ΔH (enthalpy), ΔS (entropy) |

| Labeling Requirement | No (one interactant is immobilized) | No (both interactants are in solution) |

| Throughput | Higher | Lower |

This table provides a comparative overview of the key features and outputs of SPR and ITC, two powerful techniques for characterizing molecular interactions.

Bioanalytical Method Development for this compound in Complex Biological Matrices (Excluding Clinical Human Samples)

The development of robust bioanalytical methods is crucial for preclinical studies, such as pharmacokinetics, in animal models. LC-MS/MS is the preferred technique for quantifying this compound in complex biological matrices like plasma, serum, and tissue homogenates due to its high sensitivity and selectivity.

The method development process involves several key steps:

Sample Preparation: This is a critical step to remove proteins and other interfering substances from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of the compound and the required sensitivity.

Chromatographic Separation: Optimization of the HPLC conditions (column, mobile phase, gradient) is necessary to achieve good separation of the analyte from endogenous matrix components and to ensure a short run time.

Mass Spectrometric Detection: As described in section 8.1, MRM is used for selective detection and quantification. An appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte, should be used to correct for matrix effects and variations in sample processing and instrument response.

Method Validation: The method must be validated according to established guidelines to ensure its reliability. Validation parameters include selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage and handling conditions.

A hypothetical summary of a validated bioanalytical LC-MS/MS method for this compound in rat plasma is presented below:

| Validation Parameter | Result |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra- and Inter-day Precision (%RSD) | < 15% |

| Intra- and Inter-day Accuracy (%Bias) | ± 15% |

| Matrix Effect | Minimal and compensated by IS |

| Recovery | Consistent and reproducible |

This table illustrates the typical performance characteristics of a validated bioanalytical method, demonstrating its suitability for quantitative analysis in a preclinical setting.

Future Directions and Emerging Research Avenues for N Cyclopropylmethyl Isoquinolin 5 Amine

Integration with Systems Biology and Network Pharmacology Approaches

Currently, there is no published research that applies systems biology or network pharmacology approaches specifically to N-(cyclopropylmethyl)isoquinolin-5-amine. These computational methods are powerful tools in modern drug discovery, helping to predict the complex interactions of a compound with multiple biological targets and pathways. frontiersin.org For a novel compound like this compound, a systems biology approach would first require the generation of extensive biological data. This would involve screening the compound against a wide range of cellular targets to identify its primary and secondary binding partners.

Once potential targets are identified, network pharmacology could be employed to construct interaction maps, illustrating the compound's potential effects on broader biological networks. This could help to predict its therapeutic efficacy, identify potential off-target effects, and uncover novel therapeutic indications. However, without initial biological activity data for this compound, the application of these in silico methods remains a hypothetical future step.

Exploration of Application in Novel Therapeutic Modalities (e.g., PROTACs, molecular glues based on the scaffold)

The application of the this compound scaffold in novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues is another area devoid of specific research. PROTACs and molecular glues represent a paradigm shift in pharmacology, moving from target inhibition to targeted protein degradation. nih.govnih.gov

The development of a PROTAC based on the this compound scaffold would necessitate that this scaffold has a demonstrable affinity for a protein of interest that is implicated in disease. If such a target were identified, the scaffold could then be chemically linked to a ligand that binds to an E3 ubiquitin ligase, creating a heterobifunctional molecule that induces the degradation of the target protein. nih.gov

Similarly, for the scaffold to be explored as a molecular glue, it would need to be shown to induce or stabilize the interaction between an E3 ligase and a neo-substrate, leading to the degradation of a previously "undruggable" target. biorxiv.org The discovery of such properties is often serendipitous, arising from phenotypic screens, and as of now, no such activity has been reported for this compound.

High-Throughput Screening and Lead Discovery Initiatives Utilizing the this compound Scaffold

High-throughput screening (HTS) of large compound libraries is a cornerstone of modern lead discovery. nih.gov While libraries containing diverse isoquinoline (B145761) derivatives are utilized in HTS campaigns, there is no specific mention in the literature of initiatives focused on or containing this compound. stanford.edumdpi.com

For this compound to be the focus of a lead discovery initiative, it would likely first need to be identified as a "hit" in a primary HTS campaign. Following this, medicinal chemistry efforts would be undertaken to synthesize a library of analogues based on the this compound scaffold. This library would then be screened to establish a structure-activity relationship (SAR) and to optimize the initial hit into a potent and selective lead compound. The lack of published biological data for this compound suggests that it has not yet emerged as a significant hit from any major screening efforts.

Identification and Addressing of Key Research Gaps and Unanswered Questions in this compound Research

The most significant research gap concerning this compound is the absence of any published biological data. The foundational unanswered question is, therefore, "What is the biological activity of this compound?" Addressing this would require a systematic investigation of its effects in a variety of biological assays.

Key research gaps and the questions that need to be addressed are summarized in the table below:

| Research Gap | Key Unanswered Questions |

| Lack of Biological Activity Data | What are the primary and secondary cellular targets of this compound? Does it exhibit any therapeutic potential (e.g., anticancer, anti-inflammatory, antimicrobial activity)? ontosight.ai |

| Unknown Mechanism of Action | If biologically active, what is the molecular mechanism by which this compound exerts its effects? |

| No Structure-Activity Relationship (SAR) Studies | How do modifications to the cyclopropylmethyl or isoquinolin-5-amine moieties affect its biological activity? nih.gov |

| Absence in Advanced Therapeutic Modality Research | Could the this compound scaffold serve as a basis for developing PROTACs or molecular glues? |

Q & A

Basic: What are the standard synthetic routes for N-(cyclopropylmethyl)isoquinolin-5-amine, and how are intermediates characterized?

Answer:

The compound is synthesized via multi-step reactions, often involving:

- Cyclopropane coupling : Reacting cyanopyrazine derivatives with cyclopropylmethyl groups to form intermediates like N-[1-(3-cyanopyrazin-2-yl)ethyl]-N-(cyclopropylmethyl)benzamide (85% yield) .

- Oxadiazole ring formation : Using hydroxylamine and trifluoromethylated reagents to generate 1,2,4-oxadiazole derivatives (56–95% yield) .

Characterization methods :- 1H-NMR : For structural confirmation (e.g., δ = 8.82–8.76 ppm for aromatic protons) .

- LCMS : To verify molecular weight (e.g., observed mass: 517.1 vs. calculated 517.1) .

- TLC : Monitoring reaction progress and purity .

Advanced: How can researchers optimize reaction yields for this compound derivatives amid variable step efficiencies?

Answer:

Yield variability (e.g., 31–95% in patent examples ) may arise from:

- Reagent stoichiometry : Excess cyclopropylmethyl reagents improve coupling efficiency but may require purification adjustments.

- Catalytic conditions : Testing bases like NaOH vs. triethylamine for oxadiazole formation .

- Temperature control : Lower temperatures for sensitive intermediates (e.g., trifluoromethyl groups).

Troubleshooting :

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- 1H-NMR : Resolves cyclopropylmethyl protons (δ = 1.27–1.69 ppm) and aromatic regions .

- LCMS-HRMS : Validates molecular ion peaks and isotopic patterns (e.g., [M+H]+ at m/z 517.1) .

- HPLC-PDA : Assesses purity (>95%) and detects byproducts .

Advanced: How should researchers address contradictory spectral data during structural elucidation?

Answer:

Contradictions (e.g., unexpected shifts in 1H-NMR) require:

- 2D-NMR (COSY, HSQC) : To resolve overlapping signals and assign proton-carbon correlations .

- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline intermediates .

- Computational modeling : Compare experimental vs. simulated spectra (e.g., DFT calculations for NMR prediction) .

Basic: What is known about the stability of this compound under experimental conditions?

Answer:

- Thermal stability : Stable at room temperature under inert atmospheres .

- Light sensitivity : No data available; recommend amber vials for storage .

- Solvent compatibility : Compatible with methanol, acetonitrile, and ethers .

Advanced: What methodologies are recommended for assessing the toxicological and ecological profiles of novel this compound analogs?

Answer:

- In vitro toxicity : Use Ames test (bacterial mutagenicity) and HepG2 cell viability assays .

- Ecotoxicity : Perform Daphnia magna acute toxicity tests (OECD 202) and soil mobility studies .

- Nitrosamine risk screening : Apply EMA/APIC guidelines to detect potential carcinogenic impurities (e.g., via LC-MS/MS) .

Advanced: How can this compound derivatives be evaluated for receptor-targeted applications (e.g., sigma1 receptors)?

Answer:

- Radioligand binding assays : Compete with known ligands (e.g., [³H]-Igmesine) to measure affinity .

- In vivo PET imaging : Label derivatives with ¹⁸F or ¹¹C for brain penetration studies .

- Dose-response analysis : Determine IC₅₀ values using standardized protocols (e.g., 3–5 replicates per concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.